2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
Description
This compound is a thiazole-based acetamide derivative featuring a 4-chlorophenylsulfonamido substituent at the 2-position of the thiazole ring and an N-linked 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group. Its synthesis likely involves sequential nucleophilic substitutions and coupling reactions, as inferred from analogous pathways in the literature. For example, describes the synthesis of sulfonamide-linked thiazoles via hydrazinecarbothioamide intermediates and subsequent cyclization .
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O5S2/c20-12-1-4-15(5-2-12)30(25,26)23-19-22-14(11-29-19)10-18(24)21-13-3-6-16-17(9-13)28-8-7-27-16/h1-6,9,11H,7-8,10H2,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFCXUDUXYNWFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=CSC(=N3)NS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a synthetic organic molecule belonging to the class of sulfonamide derivatives. Notable for its complex structure, it features a thiazole ring and a sulfonamide group, which are associated with various biological activities, particularly in antimicrobial and anticancer research.
- Molecular Formula : CHClNOS
- Molecular Weight : Approximately 335.85 g/mol
- Structure : The compound includes a thiazole ring and a substituted benzo[dioxin] moiety, contributing to its unique electronic properties and biological interactions.
Biological Activity
The biological activity of this compound has been explored primarily through its potential interactions with various biological targets. Here are key findings regarding its activity:
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. For instance, sulfonamide derivatives are known to inhibit bacterial growth by targeting folate synthesis pathways. In vitro studies have shown that this compound may possess antibacterial activity against various strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 31.25 µg/mL |
| Escherichia coli | 62.5 µg/mL |
| Acinetobacter baumannii | 40 µg/mL |
These findings suggest that the compound could be effective in treating bacterial infections, similar to other sulfonamides .
Anticancer Potential
The structural components of the compound may also confer anticancer properties. Sulfonamides have been implicated in the inhibition of tumor growth through various mechanisms, including the modulation of enzyme activities involved in cell proliferation. Preliminary docking studies have suggested that this compound could interact with specific cancer-related targets, although detailed studies are required to establish its efficacy in vivo .
The mechanism of action for this compound is primarily linked to its ability to inhibit specific enzymes or receptors within biological pathways. The sulfonamide group is known to interfere with the synthesis of folate in bacteria, while the thiazole ring may enhance binding affinity to target proteins.
Enzyme Inhibition
Sulfonamides generally act as competitive inhibitors for dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis. This inhibition leads to decreased nucleic acid synthesis and ultimately bacterial cell death.
Case Studies
- Antibacterial Efficacy : A study conducted on various sulfonamide derivatives demonstrated that modifications in the thiazole structure significantly enhanced their antibacterial potency against multidrug-resistant strains of bacteria.
- Anticancer Activity : In vitro assays using cancer cell lines indicated that similar compounds exhibited cytotoxic effects at micromolar concentrations, suggesting potential therapeutic applications in oncology.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares structural motifs with several sulfonamido-thiazole and benzodioxin-containing derivatives. Key comparisons include:
Key Differences in Physicochemical Properties
- Lipophilicity : The dihydrobenzo[b][1,4]dioxin group in the target compound reduces logP compared to purely aromatic analogues (e.g., Compound 8 in ) due to its oxygen-rich structure .
- Hydrogen Bonding: The sulfonamido group (SO₂NH) in the target compound enhances hydrogen-bond donor/acceptor capacity versus sulfamoyl (SO₂NH₂) derivatives (e.g., Compound 8) .
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, including sulfonamide coupling, thiazole ring formation, and acetamide functionalization. Key steps include:
- Sulfonamide coupling : Reacting 4-chlorobenzenesulfonyl chloride with a thiazole-amine intermediate under basic conditions (e.g., triethylamine in dichloromethane) .
- Thiazole ring formation : Cyclization using reagents like thiourea or bromoacetamide derivatives, requiring precise temperature control (60–80°C) and anhydrous solvents (DMF or acetonitrile) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
- Optimization : Monitor reaction progress via TLC/HPLC. Adjust pH (e.g., ~7–8 for coupling reactions) and solvent polarity to minimize side products .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
- Key Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify sulfonamide (-SO₂NH-) and acetamide (-NHCO-) linkages. Aromatic protons in the dihydrodioxin ring appear as doublets (δ 6.7–7.2 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine and sulfur atoms .
- FT-IR : Detect sulfonamide (1320–1160 cm⁻¹, S=O stretching) and thiazole (C=N at 1640 cm⁻¹) functional groups .
Q. How is the compound’s solubility and stability assessed for in vitro studies?
- Solubility : Test in DMSO (primary stock) and aqueous buffers (PBS, pH 7.4) with sonication. Use dynamic light scattering (DLS) to check aggregation .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Protect from light due to photosensitive thiazole/dioxin moieties .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and binding affinity?
- In Silico Approaches :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites in the thiazole ring .
- Molecular Docking : Screen against targets like COX-2 or EGFR using AutoDock Vina. The sulfonamide group often shows hydrogen bonding with catalytic residues .
- MD Simulations : Assess stability of ligand-protein complexes in physiological conditions (e.g., 100 ns simulations in GROMACS) .
Q. What strategies resolve contradictions in pharmacological data (e.g., high in vitro activity but low in vivo efficacy)?
- Troubleshooting :
- Bioavailability : Measure logP (e.g., >3 indicates poor aqueous solubility) and use prodrug strategies (e.g., esterification of acetamide) .
- Metabolic Stability : Incubate with liver microsomes to identify CYP450-mediated degradation. Modify the dihydrodioxin moiety to block oxidation .
- Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseScan) to identify non-selective binding .
Q. How can structure-activity relationships (SAR) be explored when structural analogs show divergent bioactivities?
- SAR Design :
- Core Modifications : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) substituents to modulate sulfonamide acidity .
- Thiazole Substitutions : Introduce methyl/ethyl groups at the 5-position to sterically hinder enzymatic degradation .
- Dihydrodioxin Alternatives : Test benzo[b]furan or tetrahydroquinoline analogs to improve BBB penetration .
Q. What advanced techniques characterize the compound’s interaction with biological membranes?
- Methodology :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to lipid bilayers or transmembrane proteins .
- Fluorescence Anisotropy : Tag the compound with BODIPY to assess membrane fluidity changes .
- Cryo-EM : Visualize membrane disruption in cancer cell lines at near-atomic resolution .
Contradictions and Validation
Q. How to address discrepancies in reported IC₅₀ values across studies?
- Validation Steps :
- Standardize Assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times (72 hours) .
- Control for Purity : Re-test batches with NMR and LC-MS to exclude impurities (e.g., residual solvents) .
- Statistical Analysis : Apply ANOVA to compare datasets; outliers may indicate protocol variability .
Methodological Innovations
Q. Can green chemistry principles improve the compound’s synthetic yield?
- Approaches :
- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) for safer thiazole cyclization .
- Catalysis : Use immobilized lipases for enantioselective acetamide formation, reducing metal catalyst waste .
- Continuous Flow : Optimize residence time (e.g., 30 min) and temperature (100°C) in microreactors to enhance scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
